molecular formula C13H16Cl2N2 B13611219 Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride

Katalognummer: B13611219
Molekulargewicht: 271.18 g/mol
InChI-Schlüssel: NTMAYAFVHIJETD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 4-(pyridin-2-yl)benzyl chloride with methylamine in the presence of a base to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H16Cl2N2

Molekulargewicht

271.18 g/mol

IUPAC-Name

N-methyl-1-(4-pyridin-2-ylphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C13H14N2.2ClH/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13;;/h2-9,14H,10H2,1H3;2*1H

InChI-Schlüssel

NTMAYAFVHIJETD-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC=C(C=C1)C2=CC=CC=N2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.